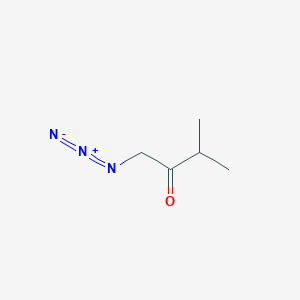
1,4-Piperazinedicarbothioyldichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperazinedicarbothioyldichloride is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Piperazinedicarbothioyldichloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Piperazinedicarbothioyldichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinedicarbothioyldichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,4-Piperazinedicarbothioyldichloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,4-Disubstituted Piperidines: These compounds share a similar piperazine core structure and exhibit comparable chemical properties.
Piperazine Derivatives: Other piperazine derivatives, such as those used in pharmaceuticals, have similar structural features and biological activities.
Uniqueness: 1,4-Piperazinedicarbothioyldichloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
74683-44-6 |
|---|---|
Molekularformel |
C6H8Cl2N2S2 |
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
piperazine-1,4-dicarbothioyl chloride |
InChI |
InChI=1S/C6H8Cl2N2S2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI-Schlüssel |
NFHROHBJWBNAJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=S)Cl)C(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)

![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)






